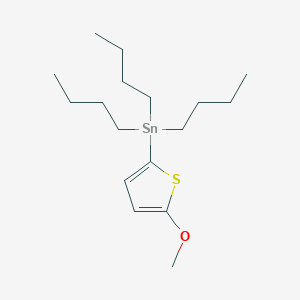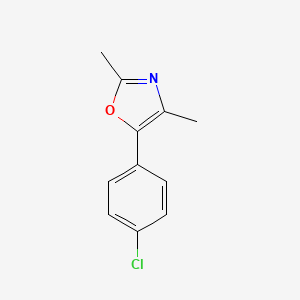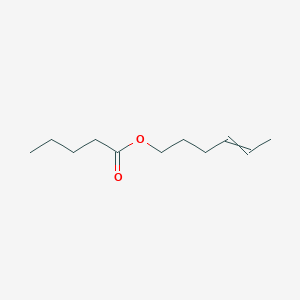![molecular formula C13H26O2Si B12613827 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL CAS No. 651046-41-2](/img/structure/B12613827.png)
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is a specialized organic compound characterized by the presence of a trimethylsilyl group, a propoxy group, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylhex-1-yne and 3-(trimethylsilyl)propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyne.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the alkyne and the alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propoxy group provides additional flexibility and solubility, allowing the compound to interact with various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but lacks the propoxy group.
3-(Trimethylsilyl)propyl methacrylate: Contains a methacrylate group instead of an alkyne.
3-(Trimethoxysilyl)propyl methacrylate: Features a methacrylate group and methoxy substituents.
Uniqueness
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is unique due to the combination of its alkyne, trimethylsilyl, and propoxy groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
651046-41-2 |
|---|---|
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
3-methyl-6-(3-trimethylsilylpropoxy)hex-1-yn-3-ol |
InChI |
InChI=1S/C13H26O2Si/c1-6-13(2,14)9-7-10-15-11-8-12-16(3,4)5/h1,14H,7-12H2,2-5H3 |
InChI Key |
YHXIMALWGDZYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCCC[Si](C)(C)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)


![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)

![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)



